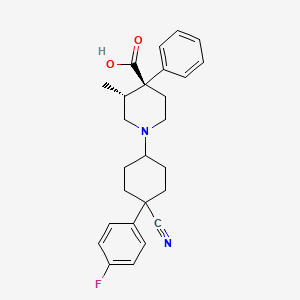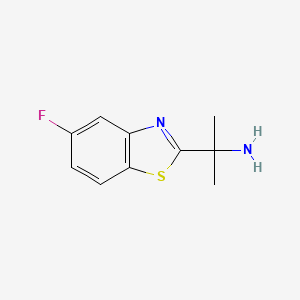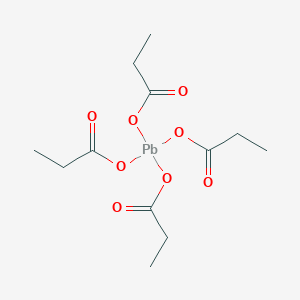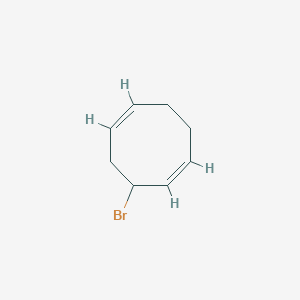![molecular formula C28H33N2S+ B13835715 2-[3-[1-Octyl-4-(1H)quinolinylidene]-1-propenyl]-3-methylbenzothiazolium](/img/structure/B13835715.png)
2-[3-[1-Octyl-4-(1H)quinolinylidene]-1-propenyl]-3-methylbenzothiazolium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[1-Octyl-4-(1H)quinolinylidene]-1-propenyl]-3-methylbenzothiazolium typically involves the condensation of 1-octyl-4-(1H)quinolinone with 3-methylbenzothiazolium iodide under basic conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.
化学反応の分析
Types of Reactions
2-[3-[1-Octyl-4-(1H)quinolinylidene]-1-propenyl]-3-methylbenzothiazolium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various reduced forms of the original compound.
科学的研究の応用
2-[3-[1-Octyl-4-(1H)quinolinylidene]-1-propenyl]-3-methylbenzothiazolium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a probe in spectroscopic studies.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 2-[3-[1-Octyl-4-(1H)quinolinylidene]-1-propenyl]-3-methylbenzothiazolium involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to changes in cellular functions. For example, it may inhibit certain enzymes involved in metabolic processes, thereby exerting its biological effects.
類似化合物との比較
Similar Compounds
- 4-[3-(3-Methyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-1-octylquinolinium
- 1-Octyl-4-(1H)quinolinylidene derivatives
Uniqueness
2-[3-[1-Octyl-4-(1H)quinolinylidene]-1-propenyl]-3-methylbenzothiazolium is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a valuable tool in various research fields.
特性
分子式 |
C28H33N2S+ |
|---|---|
分子量 |
429.6 g/mol |
IUPAC名 |
3-methyl-2-[3-(1-octylquinolin-1-ium-4-yl)prop-2-enylidene]-1,3-benzothiazole |
InChI |
InChI=1S/C28H33N2S/c1-3-4-5-6-7-12-21-30-22-20-23(24-15-8-9-16-25(24)30)14-13-19-28-29(2)26-17-10-11-18-27(26)31-28/h8-11,13-20,22H,3-7,12,21H2,1-2H3/q+1 |
InChIキー |
NOZCDWYVQSXEPA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC[N+]1=CC=C(C2=CC=CC=C21)C=CC=C3N(C4=CC=CC=C4S3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4S)-4-(2-methylpropyl)-2-[6-[(4S)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13835642.png)












![(4S,4'aS,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxine]-7'-ol](/img/structure/B13835731.png)
